Home > Products > Screening Compounds P84202 > N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide - 1705096-73-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide

Catalog Number: EVT-3044225
CAS Number: 1705096-73-6
Molecular Formula: C13H19N3O2
Molecular Weight: 249.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a potent and selective spleen tyrosine kinase (SYK) inhibitor. SYK is an enzyme involved in various cellular processes, including immune cell signaling. While this compound has shown promise in preclinical studies for treating diseases like asthma, further research is necessary to fully understand its therapeutic potential and safety profile.

Synthesis Analysis

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, specifically labeled with Carbon-14 ([14C]), involves a multi-step process:

Molecular Structure Analysis

The molecular structure of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide can be analyzed by examining its constituent parts:

Mechanism of Action

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of spleen tyrosine kinase (SYK). Although the precise mechanism of inhibition is not detailed in the provided papers, it likely involves binding to the enzyme's active site, thereby blocking the phosphorylation of downstream signaling molecules involved in inflammatory responses.

Applications

The primary application of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, as highlighted in the research, is as a potential therapeutic agent for treating severe asthma. By inhibiting SYK, this compound aims to modulate the inflammatory processes involved in the pathogenesis of asthma, potentially reducing airway hyperresponsiveness and inflammation.

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It showed promising results in preclinical studies for treating fibrotic diseases, reducing collagen IA1 mRNA expression in rat models of liver and renal fibrosis. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier inhibitors. [] It demonstrated potent anti-inflammatory activity in vitro and in vivo, with reduced emetogenicity compared to rolipram. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

    Compound Description: This compound is an orally active CCR5 antagonist, exhibiting activity against the CCR5 receptor. [] It was investigated for its potential therapeutic applications in various diseases. []

(5aR)-5,5-difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide (23)

    Compound Description: Compound 23 is an interleukin-2-inducible T-cell kinase (Itk) inhibitor explored as a potential PET imaging agent for T cells. [] Although not yet clinically applicable, it demonstrated the potential of Itk-selective ligands for visualizing T cell distribution. []

N-(2,4-dimethylphenyl)-N-isobutyl-2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CD12681)

    Compound Description: CD12681 is a potent and selective retinoic acid receptor‐related orphan receptor RORγ (RORγ) inverse agonist. [] It showed promise as a topical treatment for skin diseases like psoriasis, demonstrating in vivo activity in a mouse model of skin inflammation. []

    Relevance: Sharing the tetrahydro-2H-pyran-4-yl moiety with N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, CD12681 also includes a distinct benzo[d]imidazole core, a sulfonamide group, and various alkyl substituents. [] These features distinguish it structurally from the target compound. []

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

    Compound Description: GSK356278 is a highly potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. [] It exhibited anxiolytic and cognition-enhancing effects in preclinical models, with a superior therapeutic index compared to earlier PDE4 inhibitors like rolipram and roflumilast. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

    Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. [] It is formed during oxidative stress degradation of venetoclax. []

Properties

CAS Number

1705096-73-6

Product Name

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.314

InChI

InChI=1S/C13H19N3O2/c17-13(11-1-2-11)15-12-7-14-16(9-12)8-10-3-5-18-6-4-10/h7,9-11H,1-6,8H2,(H,15,17)

InChI Key

BHZPQEKZVRFDGY-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CN(N=C2)CC3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.